molecular formula C8H4IN3O B11759594 4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile

4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B11759594
M. Wt: 285.04 g/mol
InChI Key: KSGXRHSLTJMLLB-UHFFFAOYSA-N
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Description

4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted pyridine derivatives with appropriate reagents under controlled conditions. For instance, the reaction of 2-aminopyridine with iodoacetic acid under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new synthetic methodologies and exploring novel therapeutic applications .

Properties

Molecular Formula

C8H4IN3O

Molecular Weight

285.04 g/mol

IUPAC Name

4-iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile

InChI

InChI=1S/C8H4IN3O/c9-6-1-4(3-10)11-8-5(6)2-7(13)12-8/h1H,2H2,(H,11,12,13)

InChI Key

KSGXRHSLTJMLLB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(N=C2NC1=O)C#N)I

Origin of Product

United States

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